molecular formula C6H12IN B595236 3-(Iodomethyl)piperidine CAS No. 1260856-53-8

3-(Iodomethyl)piperidine

Cat. No. B595236
M. Wt: 225.073
InChI Key: BUNWPAKPJKBKIA-UHFFFAOYSA-N
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Description

“3-(Iodomethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperine is a pungent constituent with remarkable pharmacological properties . Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .

Scientific Research Applications

  • Opioid Antagonists for Gastrointestinal Disorders : One compound in the piperidine class, identified as LY246736, has been found to be a potent mu opioid receptor antagonist with potential applications in gastrointestinal motility disorders. It shows high affinity for opioid receptors and distributes selectively to peripheral receptors (Zimmerman et al., 1994).

  • Potential Psychotropic Agent : Piperidine, a related compound, has been investigated for its possible significance in behavior and its use in treating psychiatric disorders. It is considered a potential endogenous agent that might regulate behavior (Abood et al., 1961).

  • Bioactive Conformation Studies in Opioid Antagonists : Research into the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, a mu-opioid antagonist, has been conducted. This includes the development of novel series of fused bicyclic derivatives (Le Bourdonnec et al., 2006).

  • Synthesis Techniques : Research on selective piperidine synthesis through intramolecular catalytic Csp3–H amination under visible light has been described, demonstrating the chemical process for piperidine formation (Zhang & Muñiz, 2017).

  • Synthesis of Piperidine Alkaloids and β-Amino Acids : A method for anti-1,3-aminoalcohols through reductive elimination of iodomethyltetrahydropyrans, derived from a Prins/Ritter reaction sequence, has been explored for the total synthesis of piperidine alkaloids and β-amino acids (Yadav et al., 2013).

  • Iodocyclisation of Homoallyl Amines : The stereochemical divergent synthesis of cis and trans substituted pyrrolidines through iodocyclisation of homoallylamines has been investigated. This includes the study of azetidine derivatives in a zebrafish embryo developmental assay to detect biological effects (Feula et al., 2013).

  • Antagonist Activity of Piperidine Analogues : A study has explored the antagonist activity of certain piperidine analogues, such as 1-(1,2-diphenylethyl)piperidine and 2-methoxydiphenidine, which have been associated with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity (McLaughlin et al., 2016).

  • Psychoactive Properties of Piperidine Derivatives : The psychoactive properties of three arylcyclohexylamines, including 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, were analyzed in biological matrices, revealing insights into their psychoactive nature and potential use in neuropharmacological research (De Paoli et al., 2013).

  • Synthesis of Conformationally Rigid Diamines : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine with importance in medicinal chemistry, has been proposed (Smaliy et al., 2011).

  • Inhibition of Macrophage Activation and Graft Rejection : The piperidine compound DTCM-glutarimide has been identified as a novel inhibitor of macrophage activation, showing potential in suppressing graft rejection and indicating its use as an anti-inflammatory agent (Takeiri et al., 2011).

  • Facilitation of Long-term Potentiation : A study demonstrated that 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a glutamatergic transmission facilitator, enhances the degree and duration of long-term potentiation in the hippocampus, indicating its potential use in memory enhancement (Stäubli et al., 1994).

Safety And Hazards

When handling “3-(Iodomethyl)piperidine”, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future direction will be to understand how these complex N-(hetero)aryl piperidine structures augment the bioactivity of the pharmaceuticals they are embedded in .

properties

IUPAC Name

3-(iodomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNWPAKPJKBKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693574
Record name 3-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Iodomethyl)piperidine

CAS RN

1260856-53-8
Record name 3-(Iodomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
EW Della, AM Knill - The Journal of Organic Chemistry, 1996 - ACS Publications
The 2-(3-methylenepiperidinyl)ethyl radical (6) displays considerable reluctance to ring-closure under conditions which its carbocyclic analog, the 2-(3-methylenecyclohexyl)ethyl …
Number of citations: 27 pubs.acs.org
WC Shakespeare, Y Wang, R Bohacek… - Chemical biology & …, 2008 - Wiley Online Library
Targeted disruption of the pp60 src (Src) gene has implicated this tyrosine kinase in osteoclast‐mediated bone resorption and as a therapeutic target for the treatment of osteoporosis …
Number of citations: 26 onlinelibrary.wiley.com
E Lorthiois, I Marek, JF Normant - The Journal of Organic …, 1998 - ACS Publications
Various N-pent-4-enylglycine methyl esters have been submitted to carbocyclization of their zinc enolates onto the unactivated double bond. The cyclization to substituted pipecolic …
Number of citations: 63 pubs.acs.org

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